Ethyl 4-hexylbenzoylformate
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Overview
Description
Ethyl 4-hexylbenzoylformate is a colorless liquid with the molecular formula C16H22O3 and a molecular weight of 262.34 g/mol. It is primarily used in the synthesis of flavors and fragrances.
Preparation Methods
Ethyl 4-hexylbenzoylformate can be synthesized through various methods. One common method involves the esterification of 4-hexylbenzoylformic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve continuous processes to enhance efficiency and yield .
Chemical Reactions Analysis
Ethyl 4-hexylbenzoylformate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-hexylbenzoylformate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of flavors, fragrances, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 4-hexylbenzoylformate involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, it may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall reaction rate . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 4-hexylbenzoylformate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share a common ester functional group, this compound is unique due to its longer alkyl chain and aromatic ring, which confer distinct physical and chemical properties . Similar compounds include:
These compounds differ in their molecular structures, boiling points, and solubilities, which influence their specific applications and reactivities.
Properties
IUPAC Name |
ethyl 2-(4-hexylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-3-5-6-7-8-13-9-11-14(12-10-13)15(17)16(18)19-4-2/h9-12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYGOSAZNRVINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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